
Schisandrone
Overview
Description
Schisandrone is a bioactive lignan isolated from Schisandra species, including Schisandra sphenanthera and Schisandra henryi . Its molecular formula is C₂₁H₂₄O₅ (molecular weight: 356.41 g/mol), and it is structurally classified as a 4-aryltetralone lignan . Preclinical studies highlight its neuroprotective, antioxidant, and anti-inflammatory properties, particularly in Alzheimer’s disease (AD) models. Key findings include:
- Neuroprotection: this compound mitigates β-amyloid (Aβ)-induced oxidative stress and neuronal damage in rat hippocampus, improving learning and memory in Morris water maze tests .
- Mechanisms: It suppresses NF-κB and inducible nitric oxide synthase (iNOS) expression, reducing neuroinflammation, while enhancing antioxidant enzymes (SOD, GSH-Px, CAT) to counteract oxidative stress .
- Broad Applications: Emerging evidence suggests roles in metabolic regulation (e.g., improving blood glucose via AKT/GSK3 signaling in diabetic rats) and anti-virulence effects against Staphylococcus aureus by inhibiting α-hemolysin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of schisandrone involves the extraction and isolation from the fruits of Schisandra sphenanthera. The process typically includes the following steps:
Extraction: The fruits are dried and ground into a fine powder. The powder is then subjected to solvent extraction using solvents such as ethanol or methanol.
Isolation: The extract is concentrated and subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate this compound.
Purification: The isolated compound is further purified using recrystallization or other purification methods to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar extraction and isolation techniques but on a larger scale. The process involves:
Large-scale extraction: Using industrial-grade solvents and equipment to extract this compound from large quantities of Schisandra sphenanthera fruits.
Chromatographic separation: Employing large-scale chromatographic columns for the isolation of this compound.
Purification: Utilizing industrial purification techniques to achieve high purity levels of this compound.
Chemical Reactions Analysis
Structural Features and Reactivity
Schisandrone’s structure includes:
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A central dibenzocyclooctadiene core
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Methoxy groups at positions C-6 and C-7
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A hydroxyl group at C-12
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Methylenedioxy bridges (C-9 and C-10)
These groups dictate its reactivity:
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Hydroxyl group : Prone to oxidation (e.g., quinone formation) or glycosylation.
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Methoxy groups : Electron-donating effects stabilize aromatic rings but resist nucleophilic substitution.
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Methylenedioxy bridge : Susceptible to hydrolysis under acidic/basic conditions, yielding catechol derivatives .
Oxidative Reactions
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Autoxidation : In aqueous solutions, this compound undergoes slow autoxidation, generating silyloxy radicals via interaction with silica particles .
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Enzymatic Oxidation : Cytochrome P450 enzymes metabolize this compound into hydroxylated intermediates, confirmed via LC-MS/MS .
Radical Scavenging
This compound donates hydrogen atoms to stabilize free radicals (e.g., hydroxyl or peroxyl radicals), forming stabilized phenoxyl radicals. This property underpins its antioxidant activity :
Acid/Base Hydrolysis
Under acidic conditions (pH < 3), the methylenedioxy bridge hydrolyzes to yield catechol derivatives:
This reaction is critical for metabolite formation in vivo .
Thermal Stability
Pyrolysis-GC/MS studies (350°C) reveal this compound decomposes into:
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Aromatic fragments : Benzene, toluene
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Oxygenated products : Vanillin, syringaldehyde
This suggests thermal cleavage of methoxy and methylenedioxy groups .
Electrochemical Behavior
Cyclic voltammetry shows reversible oxidation at +0.45 V (vs. Ag/AgCl), corresponding to phenol oxidation. A second irreversible wave at +0.85 V indicates methoxy group oxidation .
Comparative Reactivity Table
Synthetic Modifications
This compound derivatives are synthesized to enhance bioavailability:
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Acetylation : Reacting with acetic anhydride yields 12-acetoxythis compound (bioactivity retained) .
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Glycosylation : UDP-glucosyltransferase catalyzes C-12 hydroxyl glucuronidation, forming a water-soluble metabolite .
Stability in Formulations
This compound degrades under UV light (λ = 254 nm) via:
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Demethylation : Loss of methoxy groups, forming quinone methides.
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Photodimerization : [2+2] cycloaddition under prolonged exposure .
Unresolved Questions
Scientific Research Applications
Chemistry: Schisandrone is used as a reference compound in phytochemical studies and as a starting material for the synthesis of other lignans.
Mechanism of Action
Schisandrone exerts its effects through various molecular targets and pathways:
Inhibition of α-hemolysin: this compound inhibits the production of α-hemolysin, reducing its hemolytic activity and alleviating Hla-mediated injury in cells.
Antioxidant activity: The compound enhances the activity of antioxidative enzymes, protecting cells from oxidative stress.
Neuroprotection: this compound has been shown to protect against learning and memory impairment in Alzheimer’s disease models by modulating oxidative stress pathways.
Comparison with Similar Compounds
The following table compares Schisandrone with structurally or functionally related natural compounds, focusing on mechanisms, efficacy, and research status:
Key Comparative Insights:
Antioxidant Mechanisms :
- This compound and β-asarone both enhance SOD/GSH-Px activity, but this compound uniquely targets NF-κB to reduce inflammation .
- Resveratrol activates sirtuins (SIRT2), which regulate mitochondrial function and oxidative stress independently of antioxidant enzymes .
Anti-Amyloid Effects :
- This compound reduces Aβ toxicity by suppressing oxidative stress, whereas resveratrol promotes Aβ clearance via α-secretase and MMP-9 activation .
Structural and Functional Diversity :
- Paeoniflorin’s glycoside structure may enhance bioavailability compared to this compound’s lignan framework, though both improve post-ischemic cognition .
- β-Asarone, a phenylpropane derivative, shares this compound’s SOD modulation but lacks evidence for PI3K-AKT pathway involvement .
Clinical Translation :
- Resveratrol has advanced to clinical trials for neurodegenerative diseases, while this compound remains in preclinical studies despite its multi-target efficacy .
Biological Activity
Schisandrone is a dibenzocyclooctadiene lignan derived from the plant Schisandra chinensis, known for its extensive medicinal properties. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Recent studies have highlighted its potential in treating various diseases, particularly due to its mechanisms of action at the molecular level.
Antioxidant Properties
This compound exhibits significant antioxidant activity by scavenging free radicals such as hydroxyl radicals and superoxide anions. This capability helps protect cells from oxidative stress, which is implicated in various degenerative diseases.
- Mechanism : this compound enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), leading to reduced levels of malondialdehyde (MDA), a marker of oxidative damage .
Anti-Cancer Effects
Numerous studies indicate that this compound has potent anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms, including cell cycle arrest and modulation of signaling pathways.
- Cell Cycle Arrest : this compound induces G0/G1 phase arrest in human ovarian cancer cells, which is associated with upregulation of p21 and downregulation of cyclin-dependent kinases (CDKs) .
- Apoptosis Induction : It activates intrinsic apoptotic pathways involving caspases and Bcl-2 family proteins, leading to programmed cell death in cancer cells .
Anti-Inflammatory Effects
Research has indicated that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β. This property suggests its potential use in conditions characterized by chronic inflammation .
Neuroprotective Effects
This compound has shown promise in protecting neuronal cells from damage caused by oxidative stress and neurodegenerative processes. It enhances the expression of heat shock proteins (HSPs), which play a crucial role in cellular stress responses.
- Mechanism : By modulating signaling pathways related to neuroprotection, this compound may help mitigate the effects of neurodegenerative diseases such as Alzheimer's .
In Vivo Studies
- Cancer Metastasis : In a study involving BALB/c mice, this compound significantly reduced cancer invasion and metastasis, demonstrating its potential as an anti-metastatic agent .
- Neuroprotection : Another study highlighted that this compound effectively reduced tau protein hyperphosphorylation in neural stem cells from APP transgenic mice, indicating its protective effects against Alzheimer's disease pathology .
In Vitro Studies
Q & A
Basic Research Questions
Q. What validated protocols exist for isolating and identifying Schisandrone from Schisandra chinensis?
Methodological Answer:
- Extraction : Use sequential solvent extraction (e.g., ethanol, methanol) with polarity gradients to optimize lignan yield, followed by column chromatography (silica gel or Sephadex LH-20) for preliminary separation .
- Identification : Confirm structure via NMR (¹H and ¹³C) and mass spectrometry (HRMS). Compare retention times with reference standards using HPLC or UPLC .
- Purity Validation : Apply TLC and HPLC-DAD to ensure ≥95% purity, adhering to guidelines for compound characterization in natural product research .
Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?
Methodological Answer:
- Sample Preparation : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to reduce matrix interference.
- Quantification : LC-MS/MS with multiple reaction monitoring (MRM) for specificity. Validate methods per ICH guidelines (linearity, LOD/LOQ, precision, accuracy) .
- Quality Control : Include internal standards (e.g., deuterated analogs) to correct for recovery variations .
Q. How should researchers design initial pharmacological screening studies for this compound?
Methodological Answer:
- In Vitro Models : Use cell lines (e.g., SH-SY5Y for neuroprotection) with standardized protocols for ROS detection (DCFH-DA assay) and mitochondrial membrane potential (JC-1 staining) .
- Dose-Response : Test a logarithmic concentration range (e.g., 1–100 µM) to establish EC₅₀ values. Include positive controls (e.g., curcumin for antioxidant studies) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s reported neuroprotective mechanisms across studies?
Methodological Answer:
- Data Triangulation : Cross-validate findings using orthogonal assays (e.g., Western blot for protein expression + qPCR for gene regulation) .
- Contextual Variables : Control for cell passage number, culture conditions, and solvent effects (e.g., DMSO concentration ≤0.1%) .
- Meta-Analysis : Systematically review studies to identify confounding factors (e.g., this compound stereoisomer variations) .
Q. How can researchers investigate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) disconnect in vivo?
Methodological Answer:
- PK Profiling : Use microsampling in rodent models to assess bioavailability, tissue distribution, and metabolite formation via LC-HRMS .
- PD Correlation : Link plasma concentrations to biomarker endpoints (e.g., Aβ42 levels in Alzheimer’s models) using nonlinear mixed-effects modeling (NONMEM) .
Q. What methodologies address conflicting data on this compound’s synergistic effects in multi-component formulations?
Methodological Answer:
- Fractional Factorial Design : Test pairwise combinations (e.g., this compound + gomisin A) to isolate synergistic/additive effects .
- Network Pharmacology : Build compound-target-disease networks using databases like STITCH or KEGG to predict polypharmacological interactions .
Q. How should multi-omics approaches be integrated to elucidate this compound’s systemic effects?
Methodological Answer:
- Transcriptomics : RNA-seq on treated vs. untreated models to identify differentially expressed pathways (e.g., Nrf2/ARE signaling) .
- Metabolomics : Pair with GC/LC-MS to map metabolic flux changes, validated via pathway enrichment tools (MetaboAnalyst) .
Q. Key Considerations for Methodological Rigor
- Reproducibility : Document experimental conditions exhaustively (e.g., solvent purity, instrument calibration logs) .
- Bias Mitigation : Blind data analysis and randomize treatment groups to reduce observer bias .
- Ethical Compliance : Adhere to ARRIVE guidelines for preclinical studies and obtain ethics approval for animal/human tissue use .
Properties
IUPAC Name |
(2S,3S,4R)-4-(3,4-dimethoxyphenyl)-7-hydroxy-6-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-11-12(2)21(23)15-9-16(22)18(25-4)10-14(15)20(11)13-6-7-17(24-3)19(8-13)26-5/h6-12,20,22H,1-5H3/t11-,12+,20-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKPZVVNEGETTG-XAAFQQQXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)OC)OC)OC)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)C2=CC(=C(C=C2[C@H]1C3=CC(=C(C=C3)OC)OC)OC)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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